2-Methoxy-5-methylphenol

Description

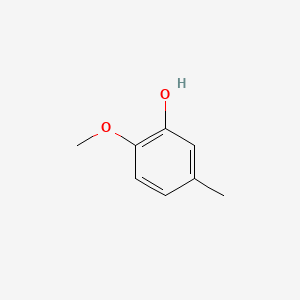

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNDEOYXGHGERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152469 | |

| Record name | 2-Methoxy-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-09-1 | |

| Record name | 2-Methoxy-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-5-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV5V76OU33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methoxy-5-methylphenol chemical properties and structure

An In-depth Technical Guide to 2-Methoxy-5-methylphenol: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties and structure of this compound is crucial. This technical guide provides a comprehensive overview of this compound, including its key physical and chemical characteristics, detailed experimental protocols for their determination, and a visualization of its chemical structure and a representative experimental workflow.

Core Chemical and Physical Properties

This compound, also known as isocreosol or 5-methylguaiacol, is an organic compound with a range of applications, including as an intermediate in the synthesis of pharmaceuticals.[1][2][3] Its utility is derived from its specific chemical and physical properties, which are summarized below.

Data Presentation: Quantitative Chemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₂ | [1][4][5][6][7] |

| Molecular Weight | 138.16 g/mol | [4][5][6] |

| Melting Point | 32-39 °C | [1][8] |

| Boiling Point | 115-117 °C at 20 mmHg | [1][8] |

| Density | 1.0742 g/cm³ at 38.6 °C | [2] |

| Refractive Index | 1.5340 | [1] |

| Flash Point | 98.89 °C (210.00 °F) | [9] |

| Solubility | Slightly soluble in water. Slightly soluble in chloroform (B151607) and methanol. | [2][3][10] |

| Appearance | Yellow to light brown or white crystalline solid. | [1][8] |

Structural Information

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4][6][11] |

| Synonyms | 5-Methylguaiacol, Isocreosol, 2-Hydroxy-4-methylanisole, 6-Methoxy-m-cresol | [1][4] |

| CAS Number | 1195-09-1 | [1][4][5][6] |

| SMILES | CC1=CC(=C(C=C1)OC)O | [4][11] |

| InChI | InChI=1S/C8H10O2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,9H,1-2H3 | [4][6] |

| InChIKey | IFNDEOYXGHGERA-UHFFFAOYSA-N | [4][6][11] |

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow: Determination of Physical Properties

Caption: A generalized workflow for determining the physical properties of a chemical compound.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physical properties of this compound.

Determination of Melting Point

The melting point of an organic solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[12]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated slowly.[13]

-

Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded.[13] This provides the melting point range.

-

Heating Rate: A rapid initial heating can be used to determine an approximate melting point, followed by a slower, more precise measurement with a heating rate of about 2°C per minute near the expected melting point.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14]

Methodology:

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube or fusion tube.[15]

-

Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.[14]

-

Heating: The assembly is heated gently in a heating bath or block.[14][16]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[17]

Determination of Solubility

Understanding the solubility of a compound is essential for its purification, formulation, and in designing reaction conditions.

Methodology:

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg of solid or 2-3 drops of liquid) is placed in a test tube.[18]

-

Solvent Addition: A small volume (e.g., 0.5 mL) of the solvent (e.g., water, ethanol, diethyl ether) is added to the test tube.[19]

-

Observation: The mixture is agitated vigorously. The compound is considered soluble if a homogeneous solution is formed.[18] If the compound does not dissolve, the process can be repeated with gentle heating.

-

Systematic Testing: A systematic approach is often used, starting with water, followed by less polar organic solvents, and then aqueous acidic and basic solutions to determine the presence of acidic or basic functional groups.[20][21] For this compound, it is expected to be slightly soluble in water and more soluble in less polar organic solvents.[2][3][10] Due to its phenolic hydroxyl group, it is expected to be soluble in aqueous sodium hydroxide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 1195-09-1 [m.chemicalbook.com]

- 3. This compound | 1195-09-1 [chemicalbook.com]

- 4. This compound | C8H10O2 | CID 14519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound [webbook.nist.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. 5-methyl guaiacol, 1195-09-1 [thegoodscentscompany.com]

- 10. Page loading... [guidechem.com]

- 11. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 12. byjus.com [byjus.com]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. cdn.juniata.edu [cdn.juniata.edu]

- 16. byjus.com [byjus.com]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 18. youtube.com [youtube.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. scribd.com [scribd.com]

Spectroscopic Profile of 2-Methoxy-5-methylphenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-5-methylphenol (CAS No: 1195-09-1), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is intended for researchers, scientists, and professionals in drug development and related fields.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data (90 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.76 | d | 1H | Ar-H |

| 6.69 | d | 1H | Ar-H |

| 6.62 | s | 1H | Ar-H |

| 5.55 | s | 1H | -OH |

| 3.84 | s | 3H | -OCH₃ |

| 2.29 | s | 3H | Ar-CH₃ |

d: doublet, s: singlet

Table 2: ¹³C NMR Spectroscopic Data (22.5 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 146.53 | C-O |

| 145.71 | C-O |

| 129.98 | Ar-C |

| 121.28 | Ar-CH |

| 116.14 | Ar-CH |

| 110.15 | Ar-CH |

| 56.12 | -OCH₃ |

| 21.61 | Ar-CH₃ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3300 | Strong, Broad | O-H stretch (phenolic) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium | C-H stretch (methyl, methoxy) |

| 1600, 1500, 1460 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1150-1085 | Strong | C-O stretch (phenol) |

Table 4: Mass Spectrometry (MS) Data[1]

| m/z | Relative Intensity (%) | Assignment |

| 138 | 92.01 | [M]⁺ (Molecular Ion) |

| 123 | 99.99 | [M-CH₃]⁺ |

| 95 | 22.30 | [M-CH₃-CO]⁺ |

| 67 | 14.10 | |

| 55 | 13.98 |

Experimental Protocols

The data presented in this guide are typically acquired through the following standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of 5-25 mg of this compound is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), within a standard 5 mm NMR tube.[1] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition : The prepared NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, the spectrum is acquired using a 90 MHz or higher field strength spectrometer. For ¹³C NMR, a field strength of 22.5 MHz or higher is used. Data is acquired over a series of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts, signal integrations, and coupling patterns are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample like this compound, the thin film method is often employed. A small amount of the solid is dissolved in a volatile solvent such as methylene (B1212753) chloride. A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

Data Acquisition : The salt plate with the sample film is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. The sample spectrum is then acquired by passing an infrared beam through the sample.

-

Data Analysis : The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization : A dilute solution of this compound is introduced into the mass spectrometer. In Electron Ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a positively charged molecular ion ([M]⁺).[2]

-

Mass Analysis : The resulting ions, including the molecular ion and any fragment ions formed through subsequent decomposition, are accelerated into a mass analyzer. The analyzer, such as a quadrupole or time-of-flight tube, separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z. The fragmentation pattern provides valuable information about the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Ubiquitous Presence of 2-Methoxy-5-methylphenol in the Plant Kingdom: A Technical Overview

For Immediate Release

[City, State] – 2-Methoxy-5-methylphenol, a volatile organic compound commonly known as creosol, is a naturally occurring phenolic compound found across a diverse range of plant species. This technical guide provides an in-depth analysis of its natural occurrence, biosynthesis, and the analytical methodologies for its quantification in plant matrices. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, drug development, and natural product chemistry.

Natural Occurrence and Quantification

This compound has been identified as a constituent of various plant species, contributing to their characteristic aroma and potential biological activities. Its presence has been confirmed in the flowers of Daphne odora, the fruits of Capsicum annuum (chili peppers), and the leaves and essential oil of Cistus ladanifer (rockrose). While its presence is qualitatively established, precise quantitative data on the concentration of this compound in different plant tissues remains an active area of research.

The table below summarizes the known occurrences of this compound in the aforementioned plants. It is important to note that the concentration of this compound can vary significantly based on factors such as the specific cultivar, geographical location, developmental stage of the plant, and the extraction method employed.

| Plant Species | Plant Part | Method of Analysis | Concentration Data | Reference |

| Daphne odora | Flowers | Headspace GC-MS | Presence confirmed | [1] |

| Capsicum annuum | Fruits | HPLC-MS, GC-MS | Presence confirmed | [2][3][4] |

| Cistus ladanifer | Leaves, Essential Oil | GC-MS | Presence confirmed | [5][6] |

Biosynthetic Pathway

The biosynthesis of this compound in plants is believed to originate from the shikimate pathway, a central metabolic route for the production of aromatic amino acids and other phenolic compounds. This pathway converts simple carbohydrate precursors into chorismate, a key intermediate for a wide array of aromatic compounds.

While the precise enzymatic steps leading to this compound have not been fully elucidated in all plant species, it is hypothesized to be derived from ferulic acid, a common phenylpropanoid. The proposed biosynthetic route involves a series of enzymatic modifications, including decarboxylation and methylation. Further research is required to identify and characterize the specific enzymes involved in this conversion.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization and Quantification of Capsaicinoids and Phenolic Compounds in Two Types of Chili Olive Oils, Using HPLC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phenolic Compounds and Capsaicinoids in Three Capsicum annuum Varieties: From Analytical Characterization to In Silico Hypotheses on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cistus ladanifer L.: Essential Oils, Volatiles, By-Products, and Their Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2-Methoxy-5-methylphenol (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-Methoxy-5-methylphenol (CAS RN: 1195-09-1), also known as isocreosol or 5-methylguaiacol. This compound is a valuable intermediate in the pharmaceutical and cosmetic industries, recognized for its antioxidant and antimicrobial properties.[1][2] A clear understanding of its physical characteristics, such as melting and boiling points, is crucial for its application in synthesis, formulation, and quality control.

Physical Properties of this compound

The melting and boiling points of this compound have been determined and reported across various sources. A summary of these values is presented below.

| Physical Property | Value | Conditions |

| Melting Point | 32-39 °C | Ambient Pressure |

| Boiling Point | 115-117 °C | 20 mmHg |

| 222.65 °C (495.65 K) | 760 mmHg (Standard Pressure) |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method, a common and reliable technique.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[3]

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle. The open end of a capillary tube is then pressed into the powder.[4] The tube is tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[3][4]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.

-

Heating: The apparatus is heated at a steady and slow rate, typically around 2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is recorded as the end of the melting range.[4] For a pure compound, this range should be narrow, typically 0.5-1.0°C.

Boiling Point Determination at Reduced Pressure

For substances that may decompose at their atmospheric boiling point, determination at a reduced pressure is standard. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure.

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or aluminum block)

-

Vacuum source and manometer

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the fusion tube. The capillary tube is placed inside the fusion tube with its open end submerged in the liquid.[5]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in the heating bath. The entire system is connected to a vacuum source, and the pressure is adjusted to the desired level (e.g., 20 mmHg) and monitored with a manometer.

-

Heating and Observation: The heating bath is warmed gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.[6] The heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.[5]

-

Recording the Boiling Point: The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is recorded as the boiling point of the substance at that specific pressure.[6]

Logical Workflow: Synthesis of a this compound Derivative

This compound serves as a key building block in the synthesis of more complex molecules. The following diagram illustrates a generalized workflow for the synthesis of a biaryl compound derived from a halogenated this compound analog, utilizing a Suzuki-Miyaura cross-coupling reaction.[7][8] This type of reaction is fundamental in drug discovery for creating carbon-carbon bonds.[9]

Caption: A generalized workflow for the synthesis of a 2-Methoxy-5-arylphenol derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 2-Methoxy-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methoxy-5-methylphenol, also known as creosol, in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on the physicochemical properties of this compound.

Core Topic: Solubility Profile of this compound

This compound (Creosol) is an organic compound with the chemical formula C₈H₁₀O₂. Its solubility is a critical parameter in various applications, including pharmaceutical formulations, chemical synthesis, and analytical method development. This guide summarizes the available quantitative and qualitative solubility data and provides a detailed experimental protocol for its determination.

Quantitative Solubility Data

The aqueous solubility of this compound has been reported with some variability. The available data is summarized in the table below. Currently, specific quantitative solubility data in common organic solvents is limited in publicly accessible literature.

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 2.093 g/L[1] |

| Water | 25 | 5.5 g/L[2] |

Qualitative Solubility Data

Qualitative assessments indicate that this compound exhibits a range of solubilities in different solvent classes.

| Solvent Class | Solubility Description |

| Polar Protic Solvents | |

| Water | Slightly soluble[3][4][5][6] |

| Methanol | Slightly soluble[3][5][6] |

| Ethanol | Miscible |

| Glacial Acetic Acid | Miscible |

| Polar Aprotic Solvents | |

| Chloroform | Slightly soluble[3][5][6] |

| Nonpolar Solvents | |

| Benzene | Miscible |

| Ether | Miscible |

Experimental Protocols

A widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method . The following protocol is a generalized procedure suitable for determining the solubility of this compound in various solvents.

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound. A wavelength of maximum absorbance (λmax) for this compound, typically in the range of 270-280 nm for phenolic compounds, should be used for detection.[7]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mg/mL.

-

Visualizations

Experimental Workflow for Shake-Flask Solubility Assay

The following diagram illustrates the logical steps involved in the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

A Technical Guide to the Synthesis and Characterization of 2-Methoxy-5-methylphenol Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of 2-Methoxy-5-methylphenol and its derivatives. This class of compounds holds significant promise in drug discovery due to the versatile chemical nature of the methoxyphenol scaffold, which is a common motif in a variety of pharmacologically active molecules. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to support researchers in this field.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through various established chemical reactions. This section outlines key synthetic strategies, including the synthesis of the parent compound and the preparation of biphenyl (B1667301), Schiff base, and sulfonamide derivatives.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of p-methoxytoluene. One patented method reports a yield of 46.9% for this conversion.[1]

Synthesis of Biphenyl Derivatives via Suzuki-Miyaura Cross-Coupling

Biphenyl structures are prevalent in medicinal chemistry. A highly effective method for creating a carbon-carbon bond between an aryl halide and an organoboron compound is the Suzuki-Miyaura cross-coupling reaction, catalyzed by a palladium complex.[2] This approach can be used to synthesize derivatives such as 2-Methoxy-5-(4-methylphenyl)phenol. The synthesis involves three main stages: protection of the phenolic hydroxyl group, the Suzuki-Miyaura coupling reaction, and subsequent deprotection.[2]

Experimental Protocol: Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol

This protocol is adapted from a generalized procedure for Suzuki-Miyaura coupling reactions.

Materials:

-

4-methylphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane (B91453) and water mixture)

-

Protecting group (e.g., Methoxymethyl (MOM) ether), if necessary

-

Standard glassware for organic synthesis

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Protection (if necessary): The free hydroxyl group of 5-bromo-2-methoxyphenol can interfere with the coupling reaction and may need to be protected. A common protecting group for phenols is the methoxymethyl (MOM) ether.[2]

-

Reaction Setup: In a flame-dried Schlenk flask, combine the protected 5-bromo-2-methoxyphenol derivative (1.0 eq), 4-methylphenylboronic acid (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Catalyst and Solvent Addition: Add the palladium catalyst (2-5 mol%) under the inert atmosphere, followed by the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Deprotection: The final step is the removal of the protecting group to yield the target molecule.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Workflow for the synthesis of 2-Methoxy-5-(4-methylphenyl)phenol.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by a carbon-nitrogen double bond, are synthesized through the condensation of an aldehyde or ketone with a primary amine. For instance, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol can be synthesized from vanillin (B372448) and p-anisidine.[3] This reaction can be carried out in an aqueous solvent via a stirrer method and has been reported to achieve a high yield of 95%.[3][4]

Experimental Protocol: Synthesis of a 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff Base

This protocol is based on the synthesis of a similar Schiff base derivative.

Materials:

-

4-hydroxy-3-methoxybenzaldehyde (vanillin)

-

5-nitropyridine-2-amine

-

Standard reflux apparatus

Procedure:

-

Condense 5-nitropyridine-2-amine with 4-hydroxy-3-methoxybenzaldehyde in a 1:1 molar ratio.[5]

-

Use ethanol as the solvent.[5]

-

Reflux the resulting mixture for 2 hours, during which the product will precipitate.[5]

-

Filter the precipitated product, wash with solvent, and dry.[5]

Synthesis of Sulfonamide Derivatives

Sulfonamides are an important class of compounds in medicinal chemistry. The synthesis of sulfonamide derivatives of 2-methoxyphenols can be achieved by reacting a suitable precursor with a sulfonyl chloride in the presence of a base.

Experimental Protocol: General Synthesis of Sulfonamide Derivatives

This is a general procedure for the synthesis of sulfonamides.

Materials:

-

A primary or secondary amine derivative of 2-methoxyphenol

-

An appropriate sulfonyl chloride (e.g., methanesulfonyl chloride, phenylsulfonyl chloride)

-

A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane (B109758), THF)

Procedure:

-

Dissolve the amine derivative in the anhydrous aprotic solvent.

-

Cool the solution in an ice bath.

-

Add the base, followed by the dropwise addition of the sulfonyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude sulfonamide.

-

Purify the product by recrystallization or column chromatography.

Characterization of this compound Derivatives

The synthesized compounds are characterized using a variety of analytical techniques to confirm their structure, purity, and physical properties.

Physicochemical Properties

The physical and chemical properties of the parent compound, this compound, are well-documented.

| Property | Value |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.17 g/mol [6] |

| Appearance | Yellow to light brown solid[6] |

| Melting Point | 32-39 °C[6] |

| Boiling Point | 115-117 °C at 20 mmHg[6] |

| Refractive Index | 1.5340[6] |

| Purity | ≥ 98% (Assay)[6] |

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation of newly synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. For a Schiff base derivative, a characteristic singlet for the imine proton can be observed around 8.42 ppm.[3]

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

Mass Spectrometry (MS):

-

GC-MS is commonly used to determine the molecular weight and fragmentation pattern of the compounds. For the Schiff base derivative 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, a molecular ion at m/z 257 has been reported.[3]

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in the molecule. For Schiff bases, a characteristic absorption for the imine group (C=N) is observed in the range of 1590-1591 cm⁻¹.[3]

Standard Protocol for GC-MS Analysis:

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or hexane. Ensure the sample is free from particles by centrifugation or filtration.[7]

-

Injection: Inject a small volume of the prepared sample into the GC.

-

Separation: The sample is vaporized and separated on a capillary column. The temperature program of the GC oven is ramped to elute compounds based on their boiling points.

-

Ionization and Detection: The separated compounds enter the mass spectrometer, where they are ionized (typically by electron ionization) and detected based on their mass-to-charge ratio.[7]

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown a wide range of biological activities, making them attractive candidates for drug development.

Anti-inflammatory Activity and COX-2 Inhibition

The biphenyl structure is present in several non-steroidal anti-inflammatory drugs (NSAIDs), and methoxyphenols are known to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[8] COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.[3]

COX-2 Inflammatory Pathway

Caption: The COX-2 inflammatory pathway and the inhibitory action of derivatives.

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals. The antioxidant potential of this compound derivatives can be quantified using assays such as the DPPH radical scavenging assay.[8] The antioxidant mechanism of phenolic compounds typically involves donating a hydrogen atom to a free radical, thereby neutralizing it.

Antioxidant Mechanism of Phenolic Compounds

Caption: General mechanism of antioxidant activity of phenolic compounds.

Anticancer Activity

Numerous biphenyl derivatives have been investigated for their anticancer properties.[8] These compounds can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. The cytotoxic effects of new analogs derived from this compound can be evaluated against various cancer cell lines using standard in vitro assays.

Some biphenyl derivatives have been shown to exert their anti-tumor effects by binding to cytoplasmic PD-L1, which prevents the phosphorylation of AKT and induces apoptosis through non-immune pathways.

Quantitative Data on Biological Activity

The following table summarizes the reported biological activity of some 2-methoxyphenol derivatives.

| Compound/Derivative | Assay | Target/Cell Line | IC₅₀/EC₅₀ Value |

| Schiff base of vanillin and p-anisidine | DPPH Antioxidant Assay | - | EC₅₀ = 10.46 ppm[4] |

| Biphenyl derivative (12j-4) | CCK-8 Cytotoxicity Assay | MDA-MB-231 (Breast Cancer) | IC₅₀ = 2.68 ± 0.27 μM |

| Hydroxylated biphenyl compound 11 | Antiproliferative Assay | Malignant Melanoma | IC₅₀ = 1.7 ± 0.5 μM[8] |

| Hydroxylated biphenyl compound 12 | Antiproliferative Assay | Malignant Melanoma | IC₅₀ = 2.0 ± 0.7 μM[8] |

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound derivatives. The detailed experimental protocols, compiled quantitative data, and visual representations of key biological pathways are intended to facilitate further research and development in this promising area of medicinal chemistry. The diverse biological activities exhibited by this class of compounds, including anti-inflammatory, antioxidant, and anticancer effects, underscore their potential for the discovery of novel therapeutics.

References

- 1. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]

- 4. [PDF] Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Semantic Scholar [semanticscholar.org]

- 5. 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sample preparation GC-MS [scioninstruments.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Chemical Stability of 2-Methoxy-5-methylphenol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylphenol, also known as isocreosol or 5-methylguaiacol, is a phenolic compound belonging to the methoxybenzene family.[1] Its structure, featuring a hydroxyl and a methoxy (B1213986) group on a toluene (B28343) backbone, imparts a unique combination of reactivity and antioxidant properties. This guide provides a comprehensive overview of its chemical stability, reactivity, degradation pathways, and relevant experimental protocols, designed for professionals in research and pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its behavior in various experimental and formulation contexts.

| Property | Value | Reference |

| CAS Number | 1195-09-1 | [2][3] |

| Molecular Formula | C₈H₁₀O₂ | [2][3] |

| Molecular Weight | 138.16 g/mol | [2][3] |

| Melting Point | 37 °C | [4] |

| Boiling Point | 115 °C | [4] |

| Appearance | White crystalline solid | [5] |

| Solubility | Slightly soluble in water | [4][6] |

Chemical Reactivity

The reactivity of this compound is dominated by its phenolic hydroxyl group and the electron-rich aromatic ring.

Susceptibility to Oxidation

Like most phenols, this compound is susceptible to oxidation.[7] The presence of electron-donating groups (hydroxyl, methoxy, and methyl) on the benzene (B151609) ring makes it particularly prone to oxidation when exposed to air, light, or heat.[8] This process often leads to the formation of colored quinone-type compounds, which can be observed as a discoloration of the material.[8] The oxidation can be catalyzed by the presence of trace metal ions.[8]

Antioxidant Activity

The phenolic hydroxyl group enables this compound to act as a potent antioxidant. It can donate a hydrogen atom to scavenge free radicals, thereby terminating oxidative chain reactions. This radical-scavenging activity has been evaluated in various studies, including assays like the DPPH (2,2'-diphenyl-1-picrylhydrazyl) radical-scavenging test.[9] The antioxidant mechanism is a key aspect of its biological activity and its use as a stabilizer in various formulations.

Other Reactions of the Phenolic Group

The hydroxyl group exhibits typical phenolic chemistry. It is weakly acidic and can be deprotonated to form a phenoxide ion. This anion can participate in Williamson ether synthesis. Furthermore, the hydroxyl group can react with acids or acid derivatives to form esters.[7] The aromatic ring is activated towards electrophilic aromatic substitution due to the electron-donating substituents.[10]

Chemical Stability and Degradation

The stability of this compound is a critical consideration for its storage and application. Discoloration and loss of potency are common indicators of degradation.[8][11]

Factors Influencing Stability

Several factors can accelerate the degradation of this compound:

-

Oxygen: Atmospheric oxygen is a primary driver of oxidative degradation.[8]

-

Light: UV and visible light can provide the energy to initiate photo-oxidative reactions.[8]

-

Temperature: Elevated temperatures increase the rate of degradation reactions.[8]

-

pH: The stability of phenolic compounds can be pH-dependent. While specific data for this compound is limited, phenols are generally more susceptible to oxidation at higher pH values.

-

Metal Ions: Trace metals can act as catalysts for oxidation.[8]

The following diagram illustrates the logical relationship between these factors and the resulting degradation.

Stabilization Strategies

To mitigate degradation, several strategies can be employed. The following table summarizes common issues and recommended solutions.

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Discoloration (e.g., yellowing) | Oxidation leading to quinone-type impurities. | Store under an inert atmosphere (e.g., nitrogen, argon). Protect from light using amber vials. Store at reduced temperatures (e.g., 2-8 °C).[8] |

| Precipitation in Solution | Poor solubility; formation of insoluble degradation products. | Confirm solubility limits. Use a co-solvent or prepare more dilute solutions. Filter solution before use.[11] |

| Loss of Potency Over Time | Chemical degradation. | Perform a formal stability study to determine degradation kinetics. Add antioxidants (e.g., BHT, BHA) to the formulation. Control pH.[8][11] |

| Inconsistent Results | Variable concentration due to instability in the experimental medium. | Prepare solutions fresh from a well-stored solid starting material. Quantify concentration via a validated analytical method (e.g., HPLC) immediately before use.[11] |

Biological Activity: COX-2 Inhibition

Some studies on 2-methoxyphenols have investigated their biological activities, including the inhibition of cyclooxygenase-2 (COX-2).[9] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.

The simplified diagram below illustrates the pathway and the potential point of inhibition by compounds like this compound.

Experimental Protocols

Detailed and validated protocols are essential for accurately assessing the stability and reactivity of this compound.

Protocol: General Stability Assessment

This protocol outlines a general method for evaluating the stability of the compound in solution under various conditions.[11]

Objective: To quantify the degradation of this compound over time under specific storage conditions (e.g., varying pH, temperature, and light exposure).

Methodology:

-

Solution Preparation:

-

Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or ethanol.

-

Dilute the stock solution into desired buffers (e.g., pH 4, 7, 9) to the final experimental concentration.

-

-

Incubation:

-

Aliquot the solutions into appropriate vials (clear for light exposure studies, amber for light-protected controls).

-

Store the vials under the defined temperature conditions (e.g., 4°C, 25°C, 40°C).

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.

-

-

Analytical Quantification:

-

Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC-UV method.

-

The HPLC method should be capable of separating the parent compound from its degradation products.

-

Example HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

-

Detection: UV detector set at the λmax of the compound.

-

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each condition.

-

Calculate the degradation rate and half-life.

-

The following workflow diagram visualizes this experimental process.

Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.[8]

Objective: To understand degradation pathways and identify resulting impurities under stress conditions.

Methodology:

-

Sample Preparation: Prepare separate solutions of this compound.

-

Application of Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm).

-

Thermal Degradation: Heat the solid material or a solution at an elevated temperature (e.g., 80°C).

-

-

Analysis: After a defined period, analyze the stressed samples using HPLC, ideally coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products.

Quantitative Data Summary

Quantitative data on the biological activity of this compound and related compounds provide insight into its potential efficacy and toxicity.

Cytotoxicity Data

The following table presents the 50% cytotoxic concentration (CC50) of 2-methoxy-4-methylphenol (B1669609) (an isomer, MMP) and related compounds against a human submandibular gland tumor cell line (HSG).[9]

| Compound | Cytotoxicity (CC50) |

| Curcumin | > 1000 µM |

| Dehydrodiisoeugenol | > 1000 µM |

| Isoeugenol | > 1000 µM |

| bis-MMP | 832 µM |

| Eugenol | 711 µM |

| Ferulic Acid | 511 µM |

| 2-Methoxy-4-methylphenol (MMP) | 464 µM |

| bis-Eugenol | 338 µM |

| bis-Ferulic Acid | 211 µM |

Data adapted from a study on 2-methoxyphenols. Lower CC50 indicates higher cytotoxicity.[9]

Antioxidant Activity Data

The antioxidant capacity can be quantified by the concentration required to scavenge 50% of DPPH radicals (IC50).

| Compound | Anti-DPPH Radical Activity (log 1/IC50) |

| 2-Methoxy-4-methylphenol (MMP) | 4.0 |

| Eugenol | 4.1 |

| Isoeugenol | 4.4 |

| Curcumin | 4.5 |

| Ferulic Acid | 4.5 |

| bis-MMP | 4.0 |

| bis-Eugenol | 4.0 |

| bis-Ferulic Acid | 4.1 |

Data adapted from a study on 2-methoxyphenols. Higher log(1/IC50) indicates stronger antioxidant activity.[9]

Conclusion

This compound is a reactive molecule with notable antioxidant properties, primarily due to its phenolic hydroxyl group. However, this same functionality makes it susceptible to oxidative degradation, a critical factor for its handling, storage, and formulation. Its stability is compromised by exposure to oxygen, light, heat, and certain pH conditions. Understanding these characteristics and implementing appropriate stabilization strategies and analytical protocols are paramount for its successful application in research and drug development.

References

- 1. This compound | C8H10O2 | CID 14519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 1195-09-1 [m.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. This compound | 1195-09-1 [chemicalbook.com]

- 7. Cresol | Solvent, Disinfectant, Antiseptic | Britannica [britannica.com]

- 8. benchchem.com [benchchem.com]

- 9. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

Quantum Chemical Calculations for 2-Methoxy-5-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical investigation of 2-Methoxy-5-methylphenol (also known as isocreosol or 5-methylguaiacol) using quantum chemical calculations. This document outlines the computational methodologies, summarizes key molecular properties, and presents a framework for understanding its electronic structure and potential reactivity. The information herein is intended to support research and development in fields such as medicinal chemistry, materials science, and antioxidant research.

Introduction

This compound is a phenolic compound belonging to the guaiacol (B22219) family.[1] Phenolic compounds are of significant interest due to their diverse biological activities, including antioxidant properties.[2] Quantum chemical calculations, a cornerstone of computational chemistry, provide a powerful approach to understanding the molecular structure, electronic properties, and reactivity of such compounds at the atomic level. By employing methods like Density Functional Theory (DFT), researchers can predict a wide range of properties that are often difficult or costly to determine experimentally.[3]

This guide details the application of these theoretical methods to this compound, providing a foundational understanding for further research and application.

Computational Methodology

The theoretical calculations summarized in this guide are based on established quantum chemical protocols, primarily utilizing Density Functional Theory (DFT).[3] These methods offer a balance between computational cost and accuracy for molecules of this size.

Geometry Optimization

The initial step in any quantum chemical study is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation.[3]

-

Software: Gaussian 09 or a similar quantum chemistry software package.[4]

-

Method: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional is a commonly used method for such calculations.[4][5]

-

Basis Set: The 6-311G(d,p) basis set is typically employed to provide a good description of the electronic structure.[4]

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization calculation without any symmetry constraints.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.[3]

-

Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of electronic and spectroscopic properties can be calculated.

-

Method: Single-point energy calculations are performed on the optimized structure using the same level of theory (B3LYP/6-311G(d,p)).[3]

-

Properties Calculated:

Spectroscopic Predictions

Theoretical calculations can also predict various spectroscopic features of the molecule.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the ¹H and ¹³C NMR chemical shifts.[3][5]

-

IR Spectroscopy: Vibrational frequencies and their corresponding intensities are obtained from the frequency calculation performed after geometry optimization.[3]

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and generate a theoretical UV-Vis spectrum.[4]

Calculated Molecular and Electronic Properties

The following tables summarize the quantitative data that can be obtained through the theoretical calculations outlined above. The values presented here are representative and serve as a template for organizing actual computational results.

| Property | Symbol | Calculated Value | Unit |

| Molecular Weight | MW | 138.16 | g/mol |

| Total Energy | E_total | Value from Calculation | Hartrees |

| Dipole Moment | µ | Value from Calculation | Debye |

| HOMO Energy | E_HOMO | Value from Calculation | eV |

| LUMO Energy | E_LUMO | Value from Calculation | eV |

| HOMO-LUMO Gap | ΔE | Value from Calculation | eV |

| Ionization Potential | IP | Value from Calculation | eV |

| Electron Affinity | EA | Value from Calculation | eV |

| Electronegativity | χ | Value from Calculation | eV |

| Chemical Hardness | η | Value from Calculation | eV |

Table 1: Calculated Molecular and Electronic Properties.

| Atom | Mulliken Atomic Charge |

| C1 | Value from Calculation |

| C2 | Value from Calculation |

| C3 | Value from Calculation |

| ... | ... |

| O(H) | Value from Calculation |

| O(CH3) | Value from Calculation |

| H(O) | Value from Calculation |

| ... | ... |

Table 2: Calculated Mulliken Atomic Charges.

Experimental Protocols for Antioxidant Activity Assessment

The antioxidant potential of phenolic compounds like this compound is often evaluated using various in vitro assays.[2]

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2][7]

-

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and kept in the dark.[2]

-

Assay Procedure:

-

Add various concentrations of this compound to the DPPH solution.

-

Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) in the dark.

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.[7]

-

Visualizations

The following diagrams illustrate the computational workflow and a potential signaling pathway relevant to the antioxidant activity of phenolic compounds.

Caption: A typical workflow for quantum chemical calculations.

References

- 1. This compound | C8H10O2 | CID 14519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Toxicological Profile of 2-Methoxy-5-methylphenol: An In-depth Technical Guide

Disclaimer: Limited direct toxicological data is available for 2-Methoxy-5-methylphenol. This profile relies significantly on data from structurally similar compounds, a method known as read-across, to predict its potential toxicological effects. The primary surrogates used are its isomer, creosol (2-methoxy-4-methylphenol), and the related compound, guaiacol (B22219) (2-methoxyphenol), as well as general data on cresols. This approach introduces uncertainty, and the information herein should be interpreted with caution.

Introduction

This compound, also identified as isocreosol or 5-methylguaiacol, is an aromatic organic compound with the chemical formula C₈H₁₀O₂.[1][2][3] It belongs to the class of methoxyphenols and is a derivative of cresol.[1][2] This compound and its isomers are found in sources such as wood smoke and are used in various industrial applications, including as intermediates in the synthesis of pharmaceuticals and as flavoring and fragrance agents.[4][5] Given its potential for human exposure, a thorough understanding of its toxicological profile is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the known and predicted toxicological properties of this compound, based on available data and read-across from structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1. Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1195-09-1 | [1][3] |

| Molecular Formula | C₈H₁₀O₂ | [1][2][3] |

| Molecular Weight | 138.16 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 35 - 39 °C | |

| Boiling Point | 115 - 117 °C @ 20 mmHg | [6] |

| Water Solubility | Sparingly soluble | [5] |

| Synonyms | Isocreosol, 5-Methylguaiacol, 2-Hydroxy-4-methylanisole, 6-Methoxy-m-cresol | [1][2] |

Toxicokinetics (Metabolism)

Direct studies on the metabolism of this compound are not available. However, based on the metabolism of related compounds like cresols and guaiacol, a putative metabolic pathway can be proposed. Phenolic compounds are typically metabolized in the liver. The primary metabolic pathways are expected to be conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate.[7] Another potential pathway, as seen with p-cresol (B1678582), involves the oxidation of the methyl group, which could lead to the formation of corresponding carboxylic acids.[8] It is also possible that reactive intermediates, such as quinone-methides, could be formed during metabolism.[8] These metabolic processes generally aim to increase the water solubility of the compound to facilitate its excretion via the kidneys.[7]

Caption: Putative metabolic pathway of this compound.

Toxicological Profile

Acute Toxicity

No specific LD₅₀ values for this compound are available. However, GHS classifications indicate that it is "Harmful if swallowed".[9] Read-across data from guaiacol and cresols provide an indication of its potential acute toxicity (Table 2).

Table 2. Acute Oral Toxicity of Structural Analogs

| Compound | Species | Route | LD₅₀ (mg/kg) | Reference(s) |

| Guaiacol | Rat | Oral | 520 - 725 | [10][11] |

| Guaiacol | Mouse | Oral | 621 | [11] |

| o-Cresol (B1677501) | Rat | Oral | 121 | [7] |

| m-Cresol | Rat | Oral | 242 | [7] |

| p-Cresol | Rat | Oral | 207 | [7] |

Irritation and Sensitization

This compound is classified as causing skin and serious eye irritation.[9] Inhalation may also cause respiratory irritation.[9] There is no specific information available regarding the skin sensitization potential of this compound.

Repeated Dose Toxicity

There are no repeated dose toxicity studies specifically for this compound. However, studies on cresols provide an indication of potential target organs and no-observed-adverse-effect levels (NOAELs) (Table 3). Common findings in repeated dose studies with cresols include effects on the liver and kidneys, as well as irritation of the gastrointestinal and respiratory tracts.[7]

Table 3. Repeated Dose Toxicity of Structural Analogs (Read-Across Data)

| Compound | Species | Duration | Route | NOAEL (mg/kg/day) | Key Effects at LOAEL | Reference(s) |

| o-Cresol | Rat | 90-day | Gavage | 50 | Decreased body weight, neurotoxicity | [12] |

| m-Cresol | Rat | 90-day | Gavage | 50 | Decreased body weight, neurotoxicity | [12] |

| p-Cresol | Rat | 28-day | Diet | 87 | Nasal respiratory epithelial hyperplasia | [9] |

| Guaiacol | Rat | 4-week | Oral | < 1500 (LOAEL) | Not specified |

Genotoxicity

No direct genotoxicity data for this compound were identified. A safety assessment for its isomer, 2-methoxy-4-methylphenol (B1669609) (creosol), concluded that it is not expected to be genotoxic based on read-across data from eugenol. Guaiacol has shown mixed results in some in vitro genotoxicity assays, with some studies indicating a potential for clastogenic effects at high concentrations, while Ames tests have generally been negative.[5] Cresol isomers have generally been found to be non-genotoxic in a variety of bacterial and mammalian cell assays.[7]

Carcinogenicity

There are no carcinogenicity studies on this compound. The EPA has classified m-, o-, and p-cresol as possible human carcinogens (Group C) based on inadequate human data and limited data in animals.[12] In silico models for guaiacol have produced mixed predictions for carcinogenicity in rodents.[5]

Reproductive and Developmental Toxicity

No reproductive or developmental toxicity studies have been conducted on this compound. For the isomer 2-methoxy-4-methylphenol, it has been concluded that there is insufficient data, and the Threshold of Toxicological Concern (TTC) approach is used for risk assessment. Studies on cresols have shown developmental toxicity, but generally at doses that also cause maternal toxicity.[7] A two-generation reproductive toxicity study on o-cresol in rats established a NOAEL of 773 mg/kg/day for fertility.[6] A developmental toxicity study on o-cresol in rats identified a NOAEL of 100 mg/kg/day.[6]

Table 4. Reproductive and Developmental Toxicity of Structural Analogs (Read-Across Data)

| Compound | Species | Study Type | NOAEL (mg/kg/day) | Endpoint | Reference(s) |

| o-Cresol | Rat | 2-Generation Reproduction | 773 | Fertility | [6] |

| o-Cresol | Rat | Developmental | 100 | Developmental Toxicity | [6] |

| p-Cresol | Rat | Reproductive | 450 (highest dose tested) | Reproductive Toxicity | [9] |

| m-Cresol | Rat | Developmental | 175 | Developmental Toxicity |

Mechanism of Toxicity

The precise mechanism of toxicity for this compound has not been elucidated. However, based on its phenolic structure, it is likely to share mechanisms with other phenolic compounds. These mechanisms include:

-

Membrane Disruption: Phenolic compounds can disrupt cell membranes, leading to increased permeability and loss of cellular integrity.[8]

-

Protein Denaturation: At high concentrations, phenols can denature and precipitate cellular proteins, leading to cell death.[8]

-

Oxidative Stress: The metabolism of phenolic compounds can generate reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.[10]

-

Interaction with Signaling Pathways: There is evidence that some phenolic compounds can interfere with cellular signaling pathways. For example, guaiacol has been shown to disrupt the Wnt signaling pathway in zebrafish embryos.[10]

Experimental Protocols

As no specific toxicological studies for this compound are publicly available, this section provides an overview of standard experimental protocols that would be relevant for assessing its toxicity.

Acute Oral Toxicity (based on OECD Guideline 401)

This test is designed to determine the median lethal dose (LD₅₀) of a substance after a single oral administration.

References

- 1. researchgate.net [researchgate.net]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. m.youtube.com [m.youtube.com]

- 4. 2-Methoxy-4-Methylphenol | C8H10O2 | CID 7144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 9. The toxicity of guaiacol on craniofacial cartilage development through ROS-induced oxidative stress in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ingredientiprodottideltabacco.it [ingredientiprodottideltabacco.it]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Methodological & Application

Application Notes and Protocols for 2-Methoxy-5-methylphenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 2-Methoxy-5-methylphenol (also known as isocreosol or 5-methylguaiacol), a versatile building block in organic synthesis. This compound serves as a precursor for a variety of functionalized aromatic molecules, leveraging the reactivity of its phenolic hydroxyl group and the electron-rich aromatic ring. Detailed protocols for key transformations, including O-alkylation, Claisen rearrangement, formylation, and halogenation, are presented below. These reactions enable the introduction of diverse functional groups, paving the way for the synthesis of complex molecules, including potential pharmaceutical intermediates.

O-Alkylation and Claisen Rearrangement: A Tandem Approach to Allylated Phenols

The phenolic hydroxyl group of this compound can be readily alkylated under basic conditions. A subsequent thermal Claisen rearrangement of the resulting allyl ether provides a powerful method for introducing an allyl group at the ortho-position to the hydroxyl group, a common structural motif in natural products and bioactive molecules.

Experimental Protocol: O-Alkylation to form 2-(allyloxy)-1-methoxy-4-methylbenzene

A mixture of 2-hydroxybenzaldehyde (which is structurally similar to this compound), 3-bromoprop-1-ene (allyl bromide), and potassium carbonate in DMF is stirred at ambient temperature.[1]

General Procedure: To a solution of this compound (1.0 eq) in a suitable solvent such as acetone (B3395972) or DMF, is added a base (e.g., K₂CO₃, 1.1-1.5 eq). The mixture is stirred for a short period before the addition of an allyl halide (e.g., allyl bromide, 1.1-1.5 eq). The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by Thin Layer Chromatography (TLC). Work-up involves filtering the inorganic salts and removing the solvent under reduced pressure. The crude product can be purified by column chromatography.

Experimental Protocol: Claisen Rearrangement of 2-(allyloxy)-1-methoxy-4-methylbenzene

The aromatic Claisen rearrangement is a[2][2]-sigmatropic rearrangement of an allyl phenyl ether to an ortho-allyl phenol (B47542), which proceeds upon heating.[3][4]

General Procedure: The crude or purified 2-(allyloxy)-1-methoxy-4-methylbenzene is heated in a high-boiling solvent, such as N,N-dimethylaniline or decalin, or neat if the substrate is a liquid at the reaction temperature (typically 180-220 °C).[5] The progress of the rearrangement is monitored by TLC. After completion, the reaction mixture is cooled, and the product, 2-allyl-6-methoxy-3-methylphenol, is isolated and purified, often by column chromatography.

Workflow for O-Alkylation and Claisen Rearrangement

Caption: Workflow for the synthesis of an allylated phenol from this compound.

Formylation of the Aromatic Ring

The introduction of a formyl (-CHO) group onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution reactions such as the Vilsmeier-Haack and Reimer-Tiemann reactions. These reactions are valuable for synthesizing substituted benzaldehydes, which are important intermediates in pharmaceutical synthesis.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[6][7]

General Procedure: The Vilsmeier reagent is prepared by the slow addition of POCl₃ (or another suitable acid chloride like SOCl₂) to DMF at low temperatures (e.g., 0 °C).[8][9] this compound is then added to the pre-formed reagent, and the reaction mixture is stirred, often with gentle heating, until the reaction is complete (monitored by TLC). The reaction is quenched by pouring it onto ice, followed by neutralization with a base. The product, typically the ortho-formylated phenol, is then extracted and purified.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols, which involves the reaction of the phenol with chloroform (B151607) in the presence of a strong base.[2][10]

General Procedure: this compound is dissolved in an aqueous solution of a strong base (e.g., sodium hydroxide). Chloroform is then added, and the biphasic mixture is heated with vigorous stirring.[11] The reaction proceeds via the in-situ generation of dichlorocarbene. After the reaction is complete, the mixture is cooled, acidified, and the product is extracted and purified.

| Reaction | Reagents | Typical Product |

| Vilsmeier-Haack | 1. POCl₃, DMF2. This compound | 2-Hydroxy-3-methoxy-6-methylbenzaldehyde |

| Reimer-Tiemann | CHCl₃, NaOH | 2-Hydroxy-3-methoxy-6-methylbenzaldehyde |

Table 1: Summary of Formylation Reactions.

Mechanism Overview: Reimer-Tiemann Reaction

Caption: Key steps in the Reimer-Tiemann formylation of a phenol.

Halogenation of the Aromatic Ring

Halogenated phenols are important intermediates in organic synthesis, particularly in cross-coupling reactions. The electron-rich nature of this compound facilitates its electrophilic halogenation.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a convenient and selective reagent for the bromination of activated aromatic rings.

General Procedure: To a solution of this compound in a suitable solvent such as methanol, a solution of NBS (1.0 eq) is added dropwise.[12] The reaction is typically fast and can be carried out at room temperature. The progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by column chromatography to yield the brominated product, which is expected to be predominantly the ortho-brominated isomer due to the directing effect of the hydroxyl group.

Iodination

Iodination can be achieved using molecular iodine in the presence of an oxidizing agent.

General Procedure: A mixture of this compound, iodine, and an oxidizing agent such as iodic acid (HIO₃) is refluxed in a suitable solvent like 2-methoxyethanol.[13][14] Upon cooling, the iodinated product often crystallizes and can be isolated by filtration. This method provides a clean and efficient route to iodo-substituted phenols.

| Reaction | Reagents | Expected Major Product |

| Bromination | NBS, Methanol | 2-Bromo-6-methoxy-3-methylphenol |

| Iodination | I₂, HIO₃, 2-Methoxyethanol | 2-Iodo-6-methoxy-3-methylphenol |

Table 2: Summary of Halogenation Reactions.